Methyl 3-(allyloxy)benzoate is classified as an aromatic ester. Its molecular formula is , with a molecular weight of 232.27 g/mol. The compound is known for its structural features that include both allyloxy and benzoate functionalities, making it a versatile intermediate in various chemical reactions. The compound is commercially available, with a CAS number of 6969-42-2 .
The synthesis of methyl 3-(allyloxy)benzoate typically involves the esterification of 3-allyl-2-(allyloxy)benzoic acid with methanol. This process is usually catalyzed by an acid and conducted under reflux conditions to ensure complete conversion of the acid into the ester.
General Synthetic Route:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during the production process.
The molecular structure of methyl 3-(allyloxy)benzoate features a benzoate core with an allyloxy group attached at the meta position relative to the ester functional group. The structure can be represented using various notations:
COC(=O)C1=CC=CC(=C1OCC=C)CC=C
YIBVZKMTJHJOND-UHFFFAOYSA-N
The presence of both allyl groups provides opportunities for further chemical modifications, such as oxidation or substitution reactions .
Methyl 3-(allyloxy)benzoate can undergo several types of chemical reactions:
Common Reagents and Conditions:
The mechanism of action for methyl 3-(allyloxy)benzoate involves its interaction with various biological targets. The compound's reactivity is influenced by the presence of allyl and allyloxy groups, which can engage in enzyme-catalyzed transformations or bind to specific receptors or proteins within biological systems. This dual functionality allows for diverse applications in medicinal chemistry.
Methyl 3-(allyloxy)benzoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H16O3 |
Molecular Weight | 232.27 g/mol |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Appearance | White fluffy solid |
These properties suggest that methyl 3-(allyloxy)benzoate is stable under standard laboratory conditions but may require specific handling procedures due to its reactivity .
Methyl 3-(allyloxy)benzoate has several important applications in scientific research:
CAS No.: 1393-87-9
CAS No.:
CAS No.:
CAS No.:
CAS No.: 21692-64-8